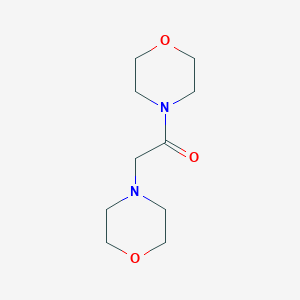

1,2-Di(morpholin-4-yl)ethanone

概要

説明

Synthesis Analysis

The synthesis of 1,2-Di(morpholin-4-yl)ethanone-related compounds involves various synthetic routes, including microwave-assisted synthesis, Mannich reactions, and Biginelli reactions. Microwave-assisted synthesis offers a rapid and efficient pathway to synthesize mono- and disubstituted derivatives of related compounds with morpholine fragments, demonstrating the utility of advanced synthetic techniques in obtaining these compounds efficiently (Aljohani et al., 2019). Additionally, the Biginelli reaction has been utilized to generate dihydropyrimidinone derivatives containing the morpholine moiety, showcasing the versatility of this synthetic approach in constructing complex heterocycles (Bhat et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds related to 1,2-Di(morpholin-4-yl)ethanone has been elucidated through various spectroscopic and crystallographic techniques. Single crystal X-ray crystallography has confirmed the three-dimensional structure of these compounds, highlighting the typical morpholine fragment adopting a chair conformation and illustrating the importance of intramolecular hydrogen bonding in determining the molecular geometry (Aljohani et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 1,2-Di(morpholin-4-yl)ethanone derivatives involves a range of reactions, including Mannich base formation and reactions with Grignard reagents. These reactions not only demonstrate the functional versatility of the morpholine-containing compounds but also their potential utility in further synthetic modifications. For instance, Mannich base formation with 4-hydroxyacetophenone derivatives introduces new functionalities, expanding the chemical diversity of the resulting compounds (Aljohani et al., 2019).

科学的研究の応用

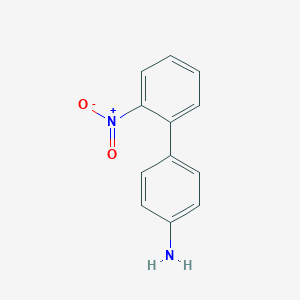

Synthesis of derivatives: 1,2-Di(morpholin-4-yl)ethanone has been used in the synthesis of various compounds, such as 2-Biphenyl-4-yl-1-morpholin-4-ethanethione, which was synthesized using morpholine, sulfur, and 1-biphenyl-4-yl-ethanone under microwave irradiation (Zhang Lin-han, 2010).

Photophysical characterization: The compound has also been studied for its photophysical properties. For example, a study described the palladium(II) acetate-catalyzed synthesis of a compound utilizing triazene 1-{4-((E)- morpholin-4-yldiazenyl)phenyl}ethanone and analyzed its absorption and emission spectra (C. Pye, F. Fronczek, R. Isovitsch, 2010).

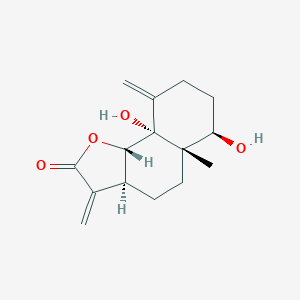

Cancer treatment: 1,2-Di(morpholin-4-yl)ethanone derivatives have been investigated as potential cancer therapeutics. A study identified a new class of protein kinase inhibitor, with a representative compound 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, that targets the DNA-dependent protein kinase and enhances the cytotoxicity of agents inducing DNA double-strand breaks (A. Kashishian et al., 2003).

Antibacterial activity: Novel synthesized derivatives of 1,2-Di(morpholin-4-yl)ethanone have been evaluated for their antibacterial properties. A study on newly synthesized pyrazole derivatives reported their antimicrobial susceptibility against Staphylococcus aureus and Escherichia coli (A. B. S. Khumar, M. R. Ezhilarasi, B. Prabha, 2018).

Antioxidant potential: The antioxidant activities of 1,2-Di(morpholin-4-yl)ethanone derivatives have been studied, providing insights into the development of new potential antioxidants (І. Drapak et al., 2019).

Safety And Hazards

The safety and hazards associated with “1,2-Di(morpholin-4-yl)ethanone” are not explicitly mentioned in the retrieved sources. However, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard3.

将来の方向性

The future directions for the study of “1,2-Di(morpholin-4-yl)ethanone” are not explicitly mentioned in the retrieved sources. However, morpholine-based compounds have been reported to have potential as lead molecules for drug discovery, particularly in the context of ovarian cancer and HIF-1α inhibition2.

Please note that this analysis is based on the available information and may not be fully comprehensive due to the limited data on “1,2-Di(morpholin-4-yl)ethanone”. For more detailed information, further research and experimental studies would be required.

特性

IUPAC Name |

1,2-dimorpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c13-10(12-3-7-15-8-4-12)9-11-1-5-14-6-2-11/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAICEJYASGIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287649 | |

| Record name | 1,2-di(morpholin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Di(morpholin-4-yl)ethanone | |

CAS RN |

1440-62-6 | |

| Record name | Morpholine, 4-(4-morpholinylacetyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51936 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002667498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-di(morpholin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

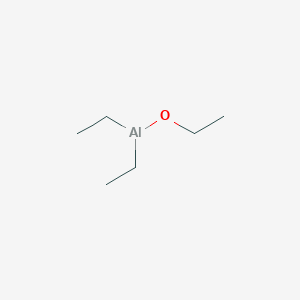

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)

![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)